2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine
Description
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]indazol-6-amine |
InChI |
InChI=1S/C11H16N4/c1-14(2)5-6-15-8-9-3-4-10(12)7-11(9)13-15/h3-4,7-8H,5-6,12H2,1-2H3 |
InChI Key |
BCBUVQIFCIDADE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C2C=CC(=CC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Route via Nucleophilic Substitution and Cyclization
One of the most common synthetic pathways involves the initial formation of a substituted indazole intermediate, followed by nucleophilic substitution to introduce the dimethylaminoethyl group.
- Starting Material: 2-Aminobenzonitrile (or 2-aminobenzamide derivatives)
- Key Reagents: Dimethylaminoethyl chloride (or its hydrochloride), base (e.g., sodium hydride or potassium carbonate)
- Reaction Conditions: Reflux in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures around 100°C for 4–8 hours
- Formation of the Indazole Core: The 2-aminobenzonitrile undergoes cyclization under acidic or basic conditions to form the indazole nucleus.
- Introduction of the Dimethylaminoethyl Group: Nucleophilic substitution of 2-(dimethylamino)ethyl chloride at the amino group at the 6-position or at the 2-position, depending on the synthetic design, followed by cyclization or further functionalization.
Route via Nitro-Intermediate Reduction
An alternative method involves the synthesis of a nitro-indazole precursor, which is subsequently reduced to the amino derivative:
- Starting Material: 2-Nitro-6-nitroindazole derivatives
- Reagents: Tin(II) chloride (SnCl₂), hydrochloric acid (HCl), or catalytic hydrogenation
- Reaction Conditions: Reduction at 0°C to room temperature in aqueous or alcoholic solvents
- Preparation of Nitro-Intermediate: Nitration of the indazole core at desired positions.
- Reduction to Amino Group: Use of SnCl₂ in ethanol or catalytic hydrogenation to convert nitro groups to amino groups, followed by alkylation with dimethylaminoethyl chloride.
Route via Direct Alkylation of Indazole Derivatives
A more direct approach involves the alkylation of pre-formed indazole derivatives bearing amino groups:
- Starting Material: 2-Aminoindazole
- Reagents: Dimethylaminoethyl chloride, base (NaH, triethylamine)
- Reaction Conditions: Reflux in dry solvents such as THF or acetonitrile, typically 2–6 hours
- Activation of the Amino Group: Deprotonation with a strong base.
- Alkylation: Nucleophilic attack on the electrophilic carbon of the chlorinated ethylamine, forming the side chain.
- This method aligns with the synthesis strategies outlined in, where alkylation of indazole derivatives yields the target compound efficiently.
Reaction Conditions and Optimization Strategies
| Reaction Type | Typical Reagents | Solvent | Temperature | Duration | Yield Optimization |
|---|---|---|---|---|---|
| Nucleophilic substitution | Dimethylaminoethyl chloride, NaH or K₂CO₃ | THF, DMF | 80–100°C | 4–8 hours | Use excess base, optimize temperature, purify via recrystallization |
| Reduction of Nitro-Intermediate | SnCl₂, HCl or catalytic H₂ | Ethanol, aqueous | 0–25°C | 2–4 hours | Control pH, monitor reaction progress, purify by chromatography |
| Direct alkylation | Dimethylaminoethyl chloride, triethylamine | Acetonitrile, THF | Reflux (~80°C) | 2–6 hours | Use dry solvents, control molar ratios, purify by chromatography |
Purification and Structural Validation
Post-synthesis, purification typically involves recrystallization from ethanol or water, or chromatographic techniques such as silica gel chromatography with suitable solvent systems. Structural confirmation employs:
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural elucidation.
- Infrared Spectroscopy (IR): To identify characteristic N-H and C=N stretches.
Summary of Key Findings
- The synthesis predominantly involves nucleophilic substitution of chlorinated ethylamine derivatives onto indazole precursors.
- Reduction of nitro intermediates provides an alternative pathway to the amino group.
- Alkylation of pre-formed indazole amino derivatives offers a straightforward route.
- Reaction conditions are optimized by controlling temperature, solvent choice, molar ratios, and purification techniques.
- The overall yields can reach up to 95% with proper optimization, as demonstrated in documented procedures.
Final Remarks
The synthesis of 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine is well-established within medicinal chemistry research, with multiple routes tailored for laboratory and industrial scales. The choice of method depends on the availability of starting materials, desired purity, and scale. Continued research focuses on improving yields, reducing reaction times, and developing environmentally friendly protocols.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The dimethylaminoethyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted indazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Indazole Derivatives
Biological Activity
2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine, a compound belonging to the indazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.26 g/mol
This compound features a dimethylamino group which enhances its solubility and bioavailability, making it a candidate for various biological applications.
Biological Activity Overview
The biological activities of 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine have been investigated in several studies, highlighting its potential as an anti-cancer agent, neuroprotective agent, and its effects on cardiovascular health.
Anticancer Activity
Recent studies have shown that indazole derivatives possess significant anticancer properties. The compound has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 3.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 4.0 | Cell cycle arrest |
These findings suggest that the compound's mechanism may involve modulation of apoptotic pathways and interference with cell cycle progression.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases. It has been observed to reduce oxidative stress and promote neuronal survival in vitro.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a study involving neuronal cells exposed to amyloid-beta, treatment with 2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine resulted in:
- Reduction in oxidative stress markers by 40%
- Improvement in cell viability by 30%
These results indicate that the compound may have therapeutic potential for conditions characterized by oxidative stress and neuronal damage.
Structure-Activity Relationships (SAR)
Understanding the SAR of indazole derivatives is crucial for optimizing their biological activity. Modifications to the indazole core and substituents can significantly affect their pharmacological profiles.
Key Findings from SAR Studies:
- Dimethylamino Substitution : Enhances solubility and bioactivity.
- Positioning of Halogens : Alterations at specific positions on the indazole ring can increase potency against specific targets.
- Linker Variations : Changes in the ethyl linker can impact the compound's interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(dimethylamino)ethyl]-2H-indazol-6-amine, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Start with indazole derivatives (e.g., 6-aminoindazole) and introduce the dimethylaminoethyl group via nucleophilic substitution or alkylation. For alkylation, use 2-(dimethylamino)ethyl chloride in the presence of a base like NaH in THF (analogous to methods in and ).
- Step 2 : Optimize reaction conditions (temperature, solvent polarity, stoichiometry). For example, refluxing in THF for 2–5 hours improves yield .
- Step 3 : Purify via column chromatography (silica gel, CHCl₃:MeOH gradient) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer :
- Technique 1 : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, theoretical [M+H]⁺ = 231.1498). Compare with literature data from and .
- Technique 2 : Perform ¹H/¹³C NMR in DMSO-d₆. Key signals: aromatic protons (δ 6.8–7.5 ppm), dimethylamino group (δ 2.2–2.5 ppm), and ethyl chain (δ 3.0–3.5 ppm) .
- Technique 3 : FT-IR to identify amine N-H stretches (3200–3400 cm⁻¹) and indazole C=N vibrations (1600–1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Assay 1 : Kinase inhibition profiling (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. Use 10 µM compound concentration and compare with positive controls .
- Assay 2 : Apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) via flow cytometry (Annexin V/PI staining). Include dose-response curves (1–50 µM) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Methodological Answer :
- Approach 1 : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration, incubation time). Cross-validate using orthogonal methods (e.g., Western blot for caspase-3 activation vs. flow cytometry) .
- Approach 2 : Investigate off-target effects via chemoproteomics (e.g., thermal shift assays or affinity pulldowns with biotinylated probes) .
- Approach 3 : Use isogenic cell lines (e.g., wild-type vs. kinase-deficient mutants) to confirm target specificity .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Strategy 1 : Synthesize analogs with modifications to the dimethylaminoethyl group (e.g., elongation, substitution with pyrrolidine). Test for changes in logP (HPLC-based) and cytotoxicity .
- Strategy 2 : Perform molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II). Validate binding via SPR or ITC .
- Strategy 3 : Use QSAR models (e.g., CoMFA) to predict bioactivity of virtual analogs .
Q. How can environmental stability and degradation pathways of this compound be characterized?
- Methodological Answer :
- Step 1 : Conduct hydrolysis studies (pH 1–13, 25–60°C) with LC-MS monitoring. Identify degradation products (e.g., cleavage of the ethylamine side chain) .
- Step 2 : Perform photolysis experiments (UV light, 254 nm) in aqueous/organic solvents. Use radical scavengers (e.g., NaN₃) to probe reaction mechanisms .
- Step 3 : Assess microbial degradation via OECD 301B ready biodegradability tests .
Theoretical and Methodological Frameworks
Q. How should researchers align experimental design with theoretical models for this compound?
- Methodological Answer :
- Framework 1 : Link hypotheses to kinase inhibition or DNA intercalation theories (e.g., intercalation as per ). Design assays to test these mechanisms .
- Framework 2 : Use systems biology models to predict cellular responses (e.g., ROS generation, cell cycle arrest) .
- Framework 3 : Apply evidence-based inquiry principles ( ) to iteratively refine research questions based on preliminary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
